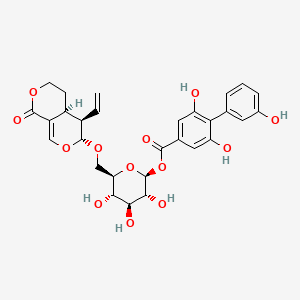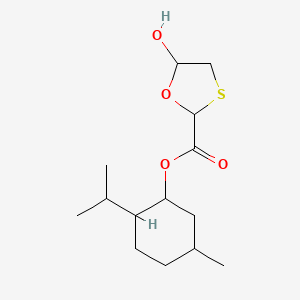![molecular formula C54H69F3N6O8 B13398628 N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 62213-14-3](/img/structure/B13398628.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-azabicyclo[222]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide; N-(1-azabicyclo[222]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide; N-(1-azabicyclo[222]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide” is a complex organic molecule that features a bicyclic structure with various substituted phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include bicyclic amines and substituted phenylacetic acids. The key steps may involve:
Formation of the bicyclic amine: This can be achieved through cyclization reactions.
Coupling with substituted phenylacetic acids: This step often involves amide bond formation using reagents like EDCI or DCC in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Applications De Recherche Scientifique
These compounds have various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as catalysts.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example:
Binding to receptors: They may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: They may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: They may influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Uniqueness
These compounds are unique due to their specific bicyclic structure and substituted phenyl groups. This structural uniqueness contributes to their distinct chemical and biological properties.
Propriétés
Numéro CAS |
62213-14-3 |
|---|---|
Formule moléculaire |
C54H69F3N6O8 |
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H26N2O4.C18H24N2O3.C17H19F3N2O/c1-23-16-10-13(11-17(24-2)19(16)25-3)4-5-18(22)20-15-12-21-8-6-14(15)7-9-21;1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-15-12-20-9-7-14(15)8-10-20;18-17(19,20)14-3-1-2-12(10-14)4-5-16(23)21-15-11-22-8-6-13(15)7-9-22/h4-5,10-11,14-15H,6-9,12H2,1-3H3,(H,20,22);3-6,11,14-15H,7-10,12H2,1-2H3,(H,19,21);1-5,10,13,15H,6-9,11H2,(H,21,23) |
Clé InChI |
BTXVKVBZZATISP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NC2CN3CCC2CC3)OC.COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CN3CCC2CC3.C1CN2CCC1C(C2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13398561.png)

![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)

![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)


![(2-chloro-4-phenoxyphenyl)-[4-[[6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone](/img/structure/B13398597.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)




